3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
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Overview
Description
3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with 2-methyl-3,4-dimethoxyaniline and appropriate reagents to introduce the quinazoline ring.
Cyclization: The formation of the quinazoline ring can be achieved through cyclization reactions, often involving reagents like formamide or formic acid.
Amination: Introduction of the amino group at the 3-position can be done using amination reactions, possibly involving ammonia or amines under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could reduce the quinazoline ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound may interact with specific enzymes or receptors, influencing cellular pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent structure, known for its biological activity.
6,7-Dimethoxyquinazoline: Similar structure with different substituents.
2-Methylquinazoline: Another derivative with a methyl group at the 2-position.
Uniqueness
3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Biological Activity
Overview
3-Amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Quinazoline compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor of various protein kinases, which play crucial roles in cell signaling and cancer progression. In particular, quinazoline derivatives have shown promise in targeting tyrosine kinases involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the amino group at the 3-position and methoxy groups at the 6 and 7 positions are believed to enhance its binding affinity to target enzymes.
Comparison with Related Compounds
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
This compound | TBD | Potential anticancer and enzyme inhibition |
Quinazoline Derivative A | 0.173 | Inhibitor of CDK2 |
Quinazoline Derivative B | 0.079 | Inhibitor of HER2 |
Quinazoline Derivative C | TBD | Antimicrobial activity against MRSA |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated various quinazoline derivatives for their cytotoxicity against human breast adenocarcinoma (MCF-7) cells. The findings indicated that compounds structurally similar to this compound exhibited significant inhibitory effects on cell proliferation, suggesting potential therapeutic applications in cancer treatment .
- Enzyme Inhibition : Research has demonstrated that quinazoline derivatives can inhibit multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, certain analogs showed IC50 values comparable to established inhibitors like imatinib and lapatinib, indicating a strong potential for developing new kinase inhibitors .
- Antimicrobial Activity : The compound's structural framework has been linked to antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that quinazoline derivatives can synergize with existing antibiotics to enhance their efficacy against resistant strains .
Properties
IUPAC Name |
3-amino-6,7-dimethoxy-2-methylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-13-8-5-10(17-3)9(16-2)4-7(8)11(15)14(6)12/h4-5H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWQQVCMYRGUPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1N)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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